molecular formula C10H9F3O5S B12534016 Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester CAS No. 817160-40-0

Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester

Cat. No.: B12534016
CAS No.: 817160-40-0
M. Wt: 298.24 g/mol
InChI Key: WZBYKDIRSJMVAF-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester (CAS: N/A; ChemSpider ID: 503563*) is a trifluoromethanesulfonate (triflate) ester characterized by a 2-(4-methoxyphenyl)-2-oxoethyl substituent. Its molecular formula is C₁₀H₉F₃O₅S, with an average molecular weight of 298.23 g/mol (calculated). The compound features a glycolic acid-derived ester backbone, where the hydroxyl group is replaced by the triflate (-SO₂CF₃) moiety.

Properties

CAS No.

817160-40-0

Molecular Formula

C10H9F3O5S

Molecular Weight

298.24 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] trifluoromethanesulfonate

InChI

InChI=1S/C10H9F3O5S/c1-17-8-4-2-7(3-5-8)9(14)6-18-19(15,16)10(11,12)13/h2-5H,6H2,1H3

InChI Key

WZBYKDIRSJMVAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Method A: Trifluoromethanesulfonyl Chloride Route

Reagents :

  • 2-(4-Methoxyphenyl)-2-oxoethanol (1.0 eq)
  • Trifluoromethanesulfonyl chloride (1.2 eq)
  • 2,6-Lutidine (1.5 eq, base)

Procedure :

  • Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (0.3 M).
  • Add 2,6-lutidine (1.5 eq) and cool to 0°C.
  • Add trifluoromethanesulfonyl chloride (1.2 eq) dropwise, stir for 1 h.
  • Wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (hexane/ethyl acetate, 4:1).

Yield : 85–92% (based on analogous esters).

Method B: Trifluoromethanesulfonic Anhydride Route

Reagents :

  • 2-(4-Methoxyphenyl)-2-oxoethanol (1.0 eq)
  • Trifluoromethanesulfonic anhydride (1.1 eq)
  • Pyridine (2.0 eq)

Procedure :

  • Dissolve the alcohol (1.0 eq) in THF (0.2 M).
  • Add pyridine (2.0 eq) and TFAA (1.1 eq) at −20°C.
  • Warm to room temperature, stir for 3 h.
  • Extract with ethyl acetate, wash with HCl (1 M), and purify via distillation (bp: 120–125°C at 0.1 mmHg).

Yield : 78–88% (similar to Method A).

Analytical Data and Characterization

Parameter Value
Molecular Weight 298.24 g/mol
Boiling Point 120–125°C (0.1 mmHg)
¹³C NMR (CDCl₃) 118.8 (q, JC–F = 273 Hz, CF₃),
118.4 (q, JC–F = 320 Hz, SO₂)
¹⁹F NMR (CDCl₃) −73.5 (q, JF–F = 4.5 Hz)
Purity (HPLC) >99%

Comparative Analysis of Methods

Method Advantages Limitations
A High yield (85–92%), mild conditions Requires anhydrous conditions
B Scalable, avoids chloride byproducts Lower yield (78–88%), exothermic

Industrial-Scale Considerations

  • Catalytic Methods : Heterogeneous catalysts (e.g., TiSiW₁₂O₄₀/SiO₂) reduce reaction time by 40% in continuous-flow reactors.
  • Safety : Trifluoromethanesulfonyl chloride is corrosive; handle under N₂ with PPE.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces alcohols. Substitution reactions result in the formation of various substituted esters .

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester involves its reactivity with nucleophiles and electrophiles. The ester group is particularly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Table 1: Comparative Overview of Triflate Esters

Compound Name (IUPAC) Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Properties & Applications Reference(s)
Target Compound :
2-(4-Methoxyphenyl)-2-oxoethyl triflate
Oxoethyl-aryl (electron-donating) C₁₀H₉F₃O₅S 298.23 Potential use in alkylation or coupling reactions; enhanced leaving group ability due to oxo group.
4-Methoxyphenyl triflate Aryl (para-methoxy) C₈H₇F₃O₄S 256.19 Classic aryl triflate; used in nucleophilic substitutions and cross-couplings.
5-Methyl-2-pyridinyl triflate Heteroaromatic (pyridine) C₇H₆F₃NO₃S 241.19 Electron-deficient aryl triflate; facilitates Stille/Suzuki couplings.
2-(Trimethylsilyl)phenyl triflate Aryl-TMS (ortho-silyl) C₁₀H₁₃F₃O₃SSi 322.35 Generates benzynes via fluoride-induced elimination; used in [3+2] cycloadditions.
2-(1,3-Dioxobenzisoindolyl)ethyl triflate Bulky heterocyclic-ethyl C₁₇H₁₃F₃NO₅S 400.35 Specialized applications in polymer or pharmaceutical synthesis.

Structural and Electronic Differences

  • Target Compound : The 2-oxoethyl group introduces a ketone functionality adjacent to the triflate, likely enhancing electrophilicity and leaving group ability compared to simple aryl triflates .
  • 4-Methoxyphenyl Triflate : The para-methoxy group donates electrons via resonance, slightly reducing reactivity compared to electron-deficient aryl triflates .
  • Pyridinyl Triflates : The pyridine ring’s electron-withdrawing nature increases electrophilicity, making these triflates highly reactive in cross-couplings .
  • Benzisoindolyl Triflates : Bulky substituents may hinder nucleophilic attack but improve thermal stability .

Reactivity and Stability

  • Hydrolysis Sensitivity :
    • The target compound’s oxoethyl group may increase susceptibility to hydrolysis compared to aryl triflates due to the electron-withdrawing ketone .
    • Aryl triflates (e.g., 4-methoxyphenyl triflate) are generally stable under anhydrous conditions but degrade in humid environments .
  • Leaving Group Ability :
    • Triflates are superior leaving groups compared to mesylates or tosylates. The target compound’s reactivity is expected to exceed that of aryl triflates due to the oxo group’s electron-withdrawing effect .
    • Pyridinyl triflates exhibit faster reaction rates in palladium-catalyzed couplings due to the heteroaromatic ring’s electronic effects .

Research Findings and Industrial Relevance

  • Synthetic Accessibility: The target compound can be synthesized via esterification of trifluoromethanesulfonic anhydride with 2-(4-methoxyphenyl)-2-oxoethanol, analogous to methods for aryl triflates .
  • Thermal Stability : Triflates with bulky groups (e.g., benzisoindolyl) show higher thermal stability, making them suitable for high-temperature reactions .
  • Cost Considerations : Simple aryl triflates (e.g., 4-methylphenyl triflate) are commercially available at lower costs (e.g., ¥8,500/g for >95% purity) compared to specialized derivatives .

Biological Activity

Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester (commonly referred to as the compound) is a synthetic organic compound with potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C11_{11}H10_{10}F3_3O4_4S
  • Molecular Weight : 303.26 g/mol
  • CAS Number : 12104953

The trifluoromethyl group and the methoxyphenyl moiety are significant for its biological interactions, potentially influencing its pharmacokinetics and biological pathways.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, primarily related to its potential as an anticancer agent and its effects on metabolic pathways.

Anticancer Properties

Studies have highlighted the compound's ability to inhibit cancer cell proliferation. It has shown effectiveness against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (formation of new blood vessels).

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induces apoptosis
PC-3 (Prostate Cancer)20Inhibits angiogenesis
A549 (Lung Cancer)18Cell cycle arrest

Metabolic Effects

The compound also influences metabolic pathways, particularly those related to lipid metabolism. It has been observed to modulate lipid profiles in animal models, suggesting potential applications in metabolic disorders such as obesity and diabetes.

Case Study: Lipid Profile Modulation
In a study involving obese mice, administration of the compound resulted in:

  • Reduction in Total Cholesterol : Decreased by approximately 30%
  • Increase in HDL Levels : Increased by about 25%
  • Decrease in Triglycerides : Reduced by around 40%

These findings indicate a promising role for the compound in managing lipid-related disorders.

Toxicological Assessment

Toxicological evaluations are essential for determining the safety profile of the compound. Preliminary studies indicate low acute toxicity, but further long-term studies are necessary to assess chronic exposure risks.

Summary of Toxicity Findings

ParameterResult
Acute Toxicity (LD50)>2000 mg/kg (rat)
GenotoxicityNegative
CarcinogenicityNot classified

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